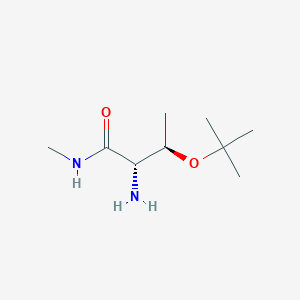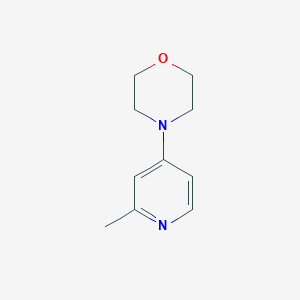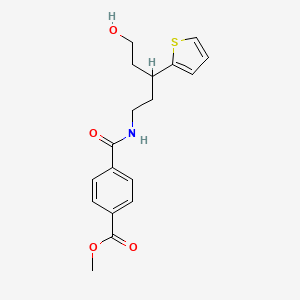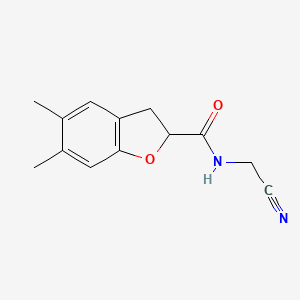
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C28H27ClN4O6 and its molecular weight is 551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potentials
Quinazoline derivatives have been synthesized and evaluated for their biological potentials, showcasing antioxidant, antiulcer, anti-inflammatory activities, and effects on liver enzymes. Studies highlight the synthesis of new derivatives, including the process, characterization, and their biological evaluations, demonstrating significant activities in various models. Such research indicates the potential of these compounds in developing therapeutic agents with multiple biological activities (Borik & Hussein, 2021).
Antimicrobial and Antihypertensive Properties
Further investigations into quinazoline derivatives have revealed their antimicrobial properties. This includes the synthesis of new compounds from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good to moderate activities against test microorganisms. Moreover, some derivatives have been synthesized to explore their antihypertensive and diuretic activities, with certain compounds showing promising results compared to standard drugs (Bektaş et al., 2007; Rahman et al., 2014).
Anticancer Activity
The anticancer activity of quinazoline derivatives has also been a focus, with studies demonstrating the synthesis of novel compounds and their evaluation against various cancer cell lines. These investigations have led to the identification of derivatives with significant inhibitory effects on cell proliferation, highlighting the potential of quinazoline derivatives in cancer therapy (Tumosienė et al., 2020).
Chemical Properties and Applications
On the chemical front, the structural and electronic properties of quinazoline derivatives have been explored, including their synthesis, molecular structures, and potential applications in various fields such as materials science. This includes investigations into their antimicrobial activity, showcasing the versatility of these compounds beyond medicinal applications (Habib et al., 2013).
Propiedades
Número CAS |
893789-65-6 |
|---|---|
Fórmula molecular |
C28H27ClN4O6 |
Peso molecular |
551 |
Nombre IUPAC |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H27ClN4O6/c1-38-23-10-6-3-7-18(23)16-30-25(34)13-14-32-27(36)20-8-4-5-9-22(20)33(28(32)37)17-26(35)31-19-11-12-24(39-2)21(29)15-19/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Clave InChI |
MVTJCTJHHHUYQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2934617.png)
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide](/img/structure/B2934622.png)

![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)



![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)


![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)
